PDE3A Inhibitory Activity: Agarotetrol vs. Typical PDE3A Inhibitors as Negative Selectivity Control
Agarotetrol exhibits negligible phosphodiesterase 3A (PDE3A) inhibitory activity with an IC50 value >100 μM [1]. This contrasts sharply with established PDE3A inhibitors such as cilostamide (IC50 ~0.005-0.027 μM) and milrinone (IC50 ~0.3-0.5 μM) [2]. The lack of PDE3A engagement positions agarotetrol as a useful negative control compound or as a chromone scaffold that avoids PDE3A-mediated off-target effects when screening for alternative mechanisms.
| Evidence Dimension | PDE3A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | >100 μM |
| Comparator Or Baseline | Cilostamide: ~0.005-0.027 μM; Milrinone: ~0.3-0.5 μM |
| Quantified Difference | ≥200-fold lower potency than milrinone; ≥3,700-fold lower than cilostamide |
| Conditions | In vitro enzyme inhibition assay; specific assay conditions not detailed in vendor datasheets but consistent with standard PDE inhibition protocols |
Why This Matters
Users requiring a chromone derivative devoid of PDE3A inhibitory activity can select agarotetrol with confidence, avoiding confounding effects in assays where PDE3A modulation would interfere.
- [1] MedChemExpress (MCE). Agarotetrol (HY-N1468) Product Datasheet. View Source
- [2] Sudo T, Tachibana K, Toga K, Tochizawa S, Inoue Y, Kimura Y, Hidaka H. Potent effects of novel anti-platelet aggregatory cilostamide analogues on recombinant cyclic nucleotide phosphodiesterase isozyme activity. Biochem Pharmacol. 2000 Feb 15;59(4):347-56. View Source
